7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been achieved through condensation reactions, leading to compounds characterized by X-ray single crystal diffraction and spectroscopic techniques. These compounds have shown antibacterial activity against both Gram-positive and Gram-negative microbial strains, underscoring their potential as antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial Activity
- New derivatives of pyrido and thieno triazolo pyrimidinones have been prepared through heterocyclization, displaying promising antibacterial activity. Such studies highlight the therapeutic potential of these compounds in combating microbial infections (Davoodnia et al., 2008).
- The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide presents an innovative approach to obtaining intermediates for antiviral drugs, showcasing the compound's utility in pharmaceutical synthesis (Baklykov et al., 2019).
Biological Evaluation and Potential Therapeutic Applications
- Synthesis and biological evaluation of thiazolopyrimidines and their derivatives have been conducted, revealing antimicrobial activity and exploring their potential as antitumor agents. This indicates the broad spectrum of biological activities possessed by compounds within this chemical class (Said et al., 2004).
- Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo [1,5-a]pyrimidine-6-carboxylic acid have been synthesized and characterized, showing in vitro activity against Gram-positive bacteria. This underscores the potential of these compounds in developing new antimicrobial agents (Ruisi et al., 2010).
Properties
IUPAC Name |
11-methyl-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c1-14-4-3-7-6(8(14)16)5-11-9-12-10(17-2)13-15(7)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNIIQHHDIDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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